molecular formula C9H11F3O2 B15093217 4-Methyl-2-(trifluoroacetyl)cyclohexan-1-one CAS No. 266309-22-2

4-Methyl-2-(trifluoroacetyl)cyclohexan-1-one

Katalognummer: B15093217
CAS-Nummer: 266309-22-2
Molekulargewicht: 208.18 g/mol
InChI-Schlüssel: LRZQEIYNXWNUGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-2-(trifluoroacetyl)cyclohexan-1-one is a chemical compound with the molecular formula C9H11F3O2 It is characterized by the presence of a cyclohexanone ring substituted with a methyl group and a trifluoroacetyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(trifluoroacetyl)cyclohexan-1-one typically involves the reaction of 4-methylcyclohexanone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-(trifluoroacetyl)cyclohexan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-(trifluoroacetyl)cyclohexan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique chemical properties make it useful in the study of enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Methyl-2-(trifluoroacetyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. This can affect enzyme binding and activity, as well as interactions with other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylcyclohexanone: Lacks the trifluoroacetyl group, resulting in different chemical properties and reactivity.

    2-(Trifluoroacetyl)cyclohexanone: Similar structure but without the methyl group, leading to variations in its applications and reactivity.

Uniqueness

4-Methyl-2-(trifluoroacetyl)cyclohexan-1-one is unique due to the presence of both the methyl and trifluoroacetyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.

Eigenschaften

CAS-Nummer

266309-22-2

Molekularformel

C9H11F3O2

Molekulargewicht

208.18 g/mol

IUPAC-Name

4-methyl-2-(2,2,2-trifluoroacetyl)cyclohexan-1-one

InChI

InChI=1S/C9H11F3O2/c1-5-2-3-7(13)6(4-5)8(14)9(10,11)12/h5-6H,2-4H2,1H3

InChI-Schlüssel

LRZQEIYNXWNUGL-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(=O)C(C1)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.